Bfl-1-IN-1

Description

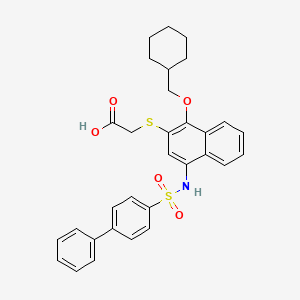

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H31NO5S2 |

|---|---|

Molecular Weight |

561.7 g/mol |

IUPAC Name |

2-[1-(cyclohexylmethoxy)-4-[(4-phenylphenyl)sulfonylamino]naphthalen-2-yl]sulfanylacetic acid |

InChI |

InChI=1S/C31H31NO5S2/c33-30(34)21-38-29-19-28(26-13-7-8-14-27(26)31(29)37-20-22-9-3-1-4-10-22)32-39(35,36)25-17-15-24(16-18-25)23-11-5-2-6-12-23/h2,5-8,11-19,22,32H,1,3-4,9-10,20-21H2,(H,33,34) |

InChI Key |

RERKNTGEXOIQNO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)COC2=C(C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5)SCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Bfl-1-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Bfl-1-IN-1, a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma/leukemia-1 (Bfl-1). Bfl-1 is a member of the Bcl-2 family of proteins and a key regulator of the intrinsic apoptotic pathway. Its overexpression has been implicated in the survival of various cancer cells and in conferring resistance to chemotherapy. This compound represents a promising chemical tool for studying the biological function of Bfl-1 and as a potential starting point for the development of novel anticancer therapeutics.

Core Mechanism of Action: Disrupting the Bfl-1/BIM Interaction

Bfl-1 exerts its anti-apoptotic function by binding to the BH3 domain of pro-apoptotic proteins, such as BIM, BAK, and tBID, thereby preventing their activation and subsequent mitochondrial outer membrane permeabilization (MOMP).[1][2] this compound is a (2-naphthylthio)acetic acid derivative that has been identified as a potent and selective inhibitor of Bfl-1.[1] Its primary mechanism of action is the competitive inhibition of the interaction between Bfl-1 and pro-apoptotic BH3-only proteins, most notably BIM.[1] By occupying the BH3-binding groove of Bfl-1, this compound liberates pro-apoptotic proteins, which can then trigger the downstream events of the apoptotic cascade, leading to programmed cell death.

Quantitative Data

The following table summarizes the available quantitative data for this compound (also referred to as compound 15 in its primary publication).

| Parameter | Value (μM) | Target | Assay Type | Reference |

| Ki | 0.63 | Human Bfl-1 | Fluorescence Polarization Assay | [1] |

| Ki | 6.77 | Human Mcl-1 | Fluorescence Polarization Assay | [1] |

| Selectivity | >10-fold | Bfl-1 over Mcl-1 | Fluorescence Polarization Assay | [1] |

Note: Cellular IC50/EC50 values for this compound have not been reported in the currently available public literature.

Signaling Pathway

Bfl-1 is a critical node in the intrinsic apoptosis pathway. The following diagram illustrates the signaling cascade and the point of intervention for this compound.

Caption: Bfl-1 signaling pathway and the mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Bfl-1 inhibitors like this compound.

Fluorescence Polarization (FP) Assay for Bfl-1 Inhibition

This assay quantitatively measures the ability of a compound to inhibit the interaction between Bfl-1 and a fluorescently labeled BH3 peptide (e.g., from BIM or BID).

Principle: A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Bfl-1 protein, its tumbling is slowed, leading to a high polarization signal. An inhibitor that disrupts this interaction will cause a decrease in polarization.

Materials:

-

Recombinant human Bfl-1 protein

-

Fluorescein (FITC)-labeled BIM or BID BH3 peptide

-

Assay Buffer: 20 mM Bis-Tris (pH 7.0), 1 mM TCEP, 0.005% Tween-20[3]

-

384-well, low volume, non-treated, round bottom, black polystyrene microplates

-

Plate reader with fluorescence polarization capabilities (e.g., Victor³V 1420 Multilabel Counter)

-

This compound or other test compounds dissolved in DMSO

Procedure:

-

Prepare a solution of Bfl-1 protein and FITC-labeled BH3 peptide in the assay buffer. The final concentrations should be optimized for a robust assay window, typically with the Bfl-1 concentration at or below the Kd of the peptide interaction and the peptide concentration in the low nanomolar range (e.g., 3 nM Bfl-1 and 2.2 nM FITC-BID BH3 peptide).[3]

-

Dispense the Bfl-1/peptide mix into the wells of the 384-well plate.

-

Add varying concentrations of the test compound (this compound) or DMSO (vehicle control) to the wells. The final DMSO concentration should be kept constant across all wells (e.g., 1-3%).[4]

-

Incubate the plate at room temperature for a predetermined period (e.g., 10 minutes to 1 hour) to allow the binding to reach equilibrium.[3]

-

Measure the fluorescence polarization using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[4]

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which requires the Kd of the Bfl-1/peptide interaction and the concentrations of the protein and peptide used in the assay.

Caption: Workflow for the Fluorescence Polarization Assay.

Cellular Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This assay determines the ability of this compound to induce apoptosis in cancer cell lines that are dependent on Bfl-1 for survival.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where the membrane integrity is compromised. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Bfl-1-dependent cancer cell line (e.g., specific lymphoma or melanoma lines)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed the Bfl-1-dependent cancer cells in appropriate culture plates and allow them to adhere (if applicable) or grow to a suitable confluency.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

-

Harvest the cells, including both adherent and floating populations. For adherent cells, use gentle trypsinization.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

-

The cell populations are quantified as follows:

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Caption: Workflow for the Annexin V/PI Cellular Apoptosis Assay.

Conclusion

This compound is a valuable research tool for elucidating the role of Bfl-1 in cancer biology and for the validation of Bfl-1 as a therapeutic target. Its mechanism of action, centered on the disruption of the Bfl-1/BIM protein-protein interaction, leads to the induction of apoptosis. The provided experimental protocols offer a framework for the further characterization of this compound and other novel Bfl-1 inhibitors. Further studies are warranted to determine the cellular efficacy of this compound and to explore its potential in preclinical cancer models.

References

- 1. Discovery and optimization of (2-naphthylthio)acetic acid derivative as selective Bfl-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A1/Bfl-1 in leukocyte development and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Structure and Synthesis of Covalent Bfl-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure, synthesis, and biological evaluation of a core class of covalent inhibitors targeting the anti-apoptotic protein B-cell lymphoma-1 (Bfl-1). As a specific molecule denoted "Bfl-1-IN-1" is not prominently described in the scientific literature, this document will focus on a representative and well-characterized chemical scaffold: the cyano-acrylamide-based covalent inhibitor. This class of compounds leverages a unique cysteine residue in the Bfl-1 binding groove to achieve high potency and selectivity.

Introduction to Bfl-1 as a Therapeutic Target

Bfl-1 (also known as BCL2A1) is a pro-survival member of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptosis pathway.[1][2] Overexpression of Bfl-1 has been implicated in the survival of various cancer cells and is a known mechanism of resistance to cancer therapies, including the Bcl-2 inhibitor venetoclax.[3] Consequently, the development of direct Bfl-1 inhibitors is a promising strategy in oncology.[4]

A key structural feature of Bfl-1 that distinguishes it from other Bcl-2 family members is the presence of a cysteine residue (Cys55) within the BH3-binding groove.[1][5] This unique feature has enabled the development of covalent inhibitors that form an irreversible bond with Cys55, offering a path to potent and selective Bfl-1 antagonism.[5][6][7][8]

Core Structure: The Cyano-Acrylamide Scaffold

The cyano-acrylamide moiety serves as a "warhead" that covalently modifies the Cys55 residue of Bfl-1. The general structure of this class of inhibitors is presented below. The "R" groups represent variable regions that can be modified to optimize binding affinity, selectivity, and pharmacokinetic properties.

Figure 1: General Structure of a Cyano-Acrylamide Bfl-1 Inhibitor

Synthesis of a Representative Bfl-1 Inhibitor

The synthesis of a cyano-acrylamide-based Bfl-1 inhibitor can be accomplished through a multi-step synthetic route. Below is a representative experimental protocol for the synthesis of such a compound.

Experimental Protocol: Synthesis of a Cyano-Acrylamide Inhibitor

This protocol outlines the key steps for the synthesis of a Bfl-1 inhibitor with a cyano-acrylamide warhead.

Step 1: Amide Coupling

-

To a solution of a suitable amine-containing scaffold (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a carboxylic acid (1.1 eq), a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Step 2: Formation of the Cyano-Acrylamide Moiety

-

The formation of the cyano-acrylamide can be achieved by reacting an amine with a suitable cyano-acrylic acid derivative. For instance, a primary or secondary amine on the scaffold can be reacted with 2-cyanoacryloyl chloride.

-

Alternatively, a Knoevenagel condensation can be employed.[9] A mixture of an aldehyde-functionalized scaffold (1.0 eq) and 2-cyanoacetamide (1.1 eq) in ethanol is heated to reflux in the presence of a catalytic amount of a base like piperidine for 1-2 hours.[9]

-

After cooling to room temperature, the solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

-

If necessary, the product can be further purified by recrystallization or column chromatography.[9]

Quantitative Data of Representative Bfl-1 Inhibitors

The potency of Bfl-1 inhibitors is typically characterized by their binding affinity (IC50 or Ki) and their rate of covalent modification (kinact/KI). The cellular activity is often assessed by measuring the induction of apoptosis (e.g., caspase activation).

| Compound ID | Assay Type | Parameter | Value | Reference |

| Compound 8 | TR-FRET | IC50 | ~10 µM | [8] |

| Compound 13 | TR-FRET | IC50 | ~1 µM | [8][10] |

| (R,R,S)-26 | Caspase Activation | EC50 | <1 µM | [4][7] |

| (R,R,S)-26 | Covalent Kinetics | kinact/KI | 4600 M⁻¹s⁻¹ | [4][7] |

Signaling Pathways Involving Bfl-1

Bfl-1's expression is regulated by the NF-κB signaling pathway, and it functions to inhibit the intrinsic apoptosis pathway.

Caption: Role of Bfl-1 in the Apoptosis Pathway.

Caption: Transcriptional Regulation of Bfl-1 by the NF-κB Pathway.

Key Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is used to determine the binding affinity of a test compound to Bfl-1 by measuring the displacement of a fluorescently labeled peptide derived from a natural binding partner (e.g., a BIM BH3 peptide).

Materials:

-

His-tagged recombinant Bfl-1 protein

-

Fluorescently labeled BH3 peptide (e.g., FAM-BIM)

-

Terbium-labeled anti-His antibody (donor fluorophore)

-

Assay buffer (e.g., PBS with 0.05% Tween-20)

-

Test compounds

-

384-well microplates

-

TR-FRET-capable plate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add the test compound, His-tagged Bfl-1, and the fluorescently labeled BH3 peptide.

-

Add the terbium-labeled anti-His antibody.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

Measure the TR-FRET signal on a plate reader with excitation at ~340 nm and emission at two wavelengths: one for the terbium donor (~620 nm) and one for the FRET acceptor (~665 nm for FAM).

-

Calculate the ratio of the acceptor to donor emission.

-

Plot the emission ratio against the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Caspase-Glo® 3/7 Assay for Apoptosis Induction

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway, as a measure of a compound's ability to induce apoptosis in cancer cells.

Materials:

-

Bfl-1-dependent cancer cell line

-

Cell culture medium and supplements

-

Test compounds

-

Caspase-Glo® 3/7 Assay Reagent (Promega)

-

Opaque-walled 96-well microplates

-

Luminometer

Procedure:

-

Seed the Bfl-1-dependent cancer cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a period sufficient to induce apoptosis (e.g., 24-48 hours).

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[11][12]

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[11][12]

-

Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.

-

Incubate the plate at room temperature for 1-3 hours to allow for cell lysis and the caspase reaction to stabilize.[12]

-

Measure the luminescence of each well using a luminometer.

-

Plot the luminescence signal against the compound concentration and fit the data to determine the EC50 for caspase activation.

References

- 1. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BFL1 modulates apoptosis at the membrane level through a bifunctional and multimodal mechanism showing key differences with BCLXL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Structure-Based Optimization of a Series of Covalent, Cell Active Bfl-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal Structures of Anti-Apoptotic BFL-1 and its Complex with a Covalent Stapled Peptide Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a Covalent Molecular Inhibitor of Anti-apoptotic BFL-1 by Disulfide Tethering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Practical Fragments: Covalent fragments vs BFL1: a selective chemical probe [practicalfragments.blogspot.com]

- 9. mdpi.com [mdpi.com]

- 10. Identification, Evaluation and Optimization of Reversible Covalent Binders to Cys55 of Bfl-1 from a DNA-Encoded Chemical Library Screen - X-Chem [x-chemrx.com]

- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 12. ulab360.com [ulab360.com]

Bfl-1's Crucial Role in Cell Survival: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bcl-2-related protein A1 (Bcl2a1), commonly known as B-cell lymphoma/leukemia-1 (Bfl-1), is a pro-survival member of the B-cell lymphoma-2 (Bcl-2) protein family. As a key regulator of the intrinsic apoptotic pathway, Bfl-1 is instrumental in determining cell fate. Its overexpression is implicated in the pathogenesis of numerous malignancies and is a significant contributor to therapeutic resistance. This document provides a comprehensive technical overview of Bfl-1's mechanism of action, regulation, and its role as a high-value therapeutic target in oncology. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this critical area.

Introduction to Bfl-1

First identified in a fetal liver cDNA library, Bfl-1 is a relatively understudied yet crucial anti-apoptotic protein.[1] Like other pro-survival Bcl-2 family members (e.g., Bcl-2, Mcl-1, Bcl-xL), Bfl-1 plays a pivotal role in preventing programmed cell death, or apoptosis.[1] Its expression is tightly regulated and is induced by various inflammatory stimuli and growth factors.[2][3]

The significance of Bfl-1 in cancer biology is underscored by its frequent upregulation in a wide range of cancers, including hematological malignancies and solid tumors.[1][4] This overexpression helps cancer cells evade apoptosis, a hallmark of cancer, and confers resistance to numerous anti-cancer therapies, including conventional chemotherapy and modern targeted agents like BH3-mimetics.[1][5] Notably, deletion of the murine homolog, A1, has minimal impact on the well-being of mice, suggesting that therapeutic targeting of Bfl-1 in humans could have a wide therapeutic window with limited on-target toxicities.[1]

Mechanism of Action: Guarding the Mitochondrial Gate

Bfl-1 exerts its pro-survival function by inhibiting the intrinsic pathway of apoptosis, which is governed by the Bcl-2 family of proteins at the mitochondrial outer membrane.[1][6]

The Intrinsic Apoptotic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage, growth factor deprivation, or oncogene activation. These signals lead to the activation of pro-apoptotic "BH3-only" proteins (e.g., BIM, PUMA, NOXA). BH3-only proteins then either directly activate the effector proteins BAX and BAK or neutralize their pro-survival counterparts, including Bfl-1.[1][6] Activated BAX and BAK oligomerize at the mitochondrial outer membrane, forming pores that lead to Mitochondrial Outer Membrane Permeabilization (MOMP). This results in the release of cytochrome c into the cytosol, which triggers the formation of the apoptosome and subsequent activation of caspases, the executioners of apoptosis.[1]

Bfl-1's Anti-Apoptotic Strategy: Bfl-1 prevents apoptosis by sequestering pro-apoptotic proteins. It possesses a hydrophobic surface groove, formed by its Bcl-2 Homology (BH) domains 1, 2, and 3, which serves as a binding site for the BH3 domain of pro-apoptotic proteins.[6] By binding to and neutralizing BH3-only proteins like BIM, PUMA, NOXA, and truncated BID (tBid), Bfl-1 prevents them from activating BAX and BAK.[1][7] Furthermore, Bfl-1 can also directly interact with and inhibit the pro-apoptotic effector protein BAK.[7] This sequestration activity is the cornerstone of Bfl-1's function, effectively keeping the mitochondrial gate closed and the cell alive.

A unique feature of Bfl-1 is a surface-accessible cysteine residue (C55) within its BH3-binding groove, which is not present in other Bcl-2 family members.[8] This residue has become a key target for developing selective covalent inhibitors.

Regulation of Bfl-1 Expression and Activity

Bfl-1 is a highly labile protein with a short half-life, allowing for its levels to be rapidly modulated in response to cellular signals.[1] Its expression and activity are controlled at multiple levels.

-

Transcriptional Control: The BCL2A1 gene is a direct transcriptional target for several key signaling pathways. The most prominent activator is the Nuclear Factor-kappaB (NF-κB) pathway, which is often constitutively active in cancer cells and is induced by inflammatory cytokines like TNFα.[2][7] Other transcription factors known to upregulate Bfl-1 include Wilms' Tumour protein (WT1) in acute myeloid leukemia (AML) and PU.1 during myeloid differentiation.[1][9] In triple-negative breast cancer, the oncoprotein MUC1-C can activate BCL2A1 expression.[1]

-

Post-Translational Modification: Bfl-1 protein levels are regulated by ubiquitin-mediated proteasomal degradation, which contributes to its short half-life.[1] Additionally, Bfl-1 can be cleaved by caspases or calpain-like proteases, which can paradoxically convert it into a pro-apoptotic factor, highlighting a complex regulatory mechanism.

-

Redox Regulation: A unique intramolecular disulfide bond can form between cysteine 55 (C55) in the binding groove and cysteine 175 (C175) in the C-terminal helix. Formation of this bond in an oxidative environment abrogates Bfl-1's ability to bind BH3 domains, suggesting a redox switch that controls its anti-apoptotic function.

Quantitative Data on Bfl-1 Interactions and Expression

Understanding the quantitative aspects of Bfl-1's interactions and its expression levels in various cancers is crucial for developing effective therapeutic strategies.

Table 1: Binding Affinities of Bfl-1 for Pro-Apoptotic BH3 Domain Peptides

The affinity of Bfl-1 for different BH3-only proteins dictates its ability to neutralize specific pro-apoptotic signals. While Bfl-1 binds several BH3-only proteins, it shows a distinct binding profile compared to other pro-survival family members. For example, NOXA binds potently to Mcl-1 and Bfl-1 but not to Bcl-2 or Bcl-xL.[10]

| Pro-Apoptotic Protein (BH3 Domain) | Binding Affinity (Kd or Ki, nM) | Method | Reference |

| BIM | ~5 - 6.1 | Fluorescence Polarization | [11] |

| PUMA | Strong binder | In vitro binding studies | [1] |

| NOXA | Strong binder | In vitro binding studies | [1][12] |

| tBID | Selective interaction | Co-immunoprecipitation | [7] |

| BAD | Weak or no interaction | Binding Assays | [10] |

| BMF | ~5000 | Fluorescence Polarization | [11] |

| HRK | Interaction reported | In vitro binding studies | [1] |

| BIK | Interaction reported | In vitro binding studies | [1] |

Note: Quantitative Kd values for all interactions are not consistently reported across the literature. "Strong binder" or "Interaction reported" indicates qualitative evidence from functional or binding assays.

Table 2: Bfl-1 Expression and Role in Various Cancers

Bfl-1 overexpression is a common feature in many cancers, where it often correlates with poor prognosis and resistance to therapy.

| Cancer Type | Bfl-1 Expression Status | Role in Pathogenesis & Chemoresistance | Reference(s) |

| Hematological Malignancies | |||

| Chronic Lymphocytic Leukemia (CLL) | Significantly higher in non-responders to chemotherapy. | Confers apoptosis-resistant phenotype; mechanism of resistance to BH3-mimetics. | [1] |

| Diffuse Large B-cell Lymphoma (DLBCL) | High levels in specific subsets (e.g., 'OxPhos'). | Downregulation sensitizes cells to Rituximab and chemotherapy. | [1] |

| Acute Myeloid Leukemia (AML) | Co-expressed with transcription factor WT1 in poor-prognosis samples. | Mediates survival and resistance to therapy. | [1] |

| T-cell Lymphoma | Higher expression in chemotherapy-treated vs. untreated patients. | Contributes to therapy resistance. | [1] |

| Solid Tumors | |||

| Melanoma | High mRNA levels; amplification correlates with poor BRAF inhibitor sensitivity. | Blocks killing by MCL-1/BCL-XL inhibitors; contributes to therapy resistance. | [1][13] |

| Breast Cancer (Triple-Negative) | Increased in advanced vs. early-stage cancers. | Activated by MUC1-C to promote survival during epithelial-mesenchymal transition. | [1] |

| Stomach Cancer | Overexpressed in clinical samples. | Hypothesized to promote cell survival during tumorigenesis. | [1][14] |

| Lung Adenocarcinoma | Upregulated by chemotherapy via NF-κB. | Contributes to chemotherapy-induced chemoresistance. | [5] |

Bfl-1 as a Therapeutic Target

The critical role of Bfl-1 in cancer cell survival and chemoresistance, combined with the minimal phenotype observed in knockout mice, makes it an attractive and promising therapeutic target.[1] The primary goal is to develop inhibitors that disrupt the Bfl-1/pro-apoptotic protein interaction, thereby reactivating the apoptotic pathway in cancer cells.

Inhibition Strategies:

-

Indirect Inhibition: This approach involves targeting the pathways that regulate Bfl-1 expression. For example, pan-histone deacetylase (HDAC) inhibitors have been shown to decrease Bfl-1 expression in DLBCL by downregulating the transcription factor WT1 and upregulating the Bfl-1 antagonist, NOXA.[1][15]

-

Direct Inhibition: This is a more direct strategy focused on designing molecules that bind to Bfl-1's BH3-binding groove and prevent it from sequestering pro-apoptotic proteins.

-

Peptidic Inhibitors: Novel peptides, including "stapled peptides," have been designed to mimic the BH3 domain of proteins like NOXA with high affinity and selectivity for Bfl-1.[16]

-

Small Molecule Inhibitors: The discovery of the unique C55 residue has spurred the development of covalent small molecule inhibitors that specifically and irreversibly bind to this site, offering high selectivity and potency.[8]

-

Key Experimental Protocols

Investigating the function of Bfl-1 requires a range of molecular and cellular biology techniques. Detailed protocols for essential experiments are provided below.

Protocol 6.1: Co-Immunoprecipitation (Co-IP) to Detect Bfl-1 Interaction Partners

This protocol is used to determine if Bfl-1 physically associates with a putative partner protein (e.g., BAK, BIM) within a cell lysate.

-

Cell Lysis:

-

Harvest 1-5 x 107 cells by centrifugation. Wash the cell pellet once with ice-cold PBS.

-

Resuspend the pellet in 1 mL of non-denaturing IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.

-

-

Pre-Clearing the Lysate:

-

Add 20-30 µL of Protein A/G magnetic beads to the lysate.

-

Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

-

Pellet the beads using a magnetic stand and transfer the supernatant (pre-cleared lysate) to a new tube.

-

-

Immunoprecipitation:

-

Set aside 50 µL of the lysate as an "Input" control.

-

To the remaining lysate, add 2-5 µg of the primary antibody against the "bait" protein (e.g., anti-Bfl-1 antibody). As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.

-

Incubate on a rotator for 4 hours to overnight at 4°C.

-

-

Capturing Immune Complexes:

-

Add 40 µL of fresh Protein A/G magnetic beads to each sample.

-

Incubate on a rotator for 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads on a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of ice-cold IP Lysis Buffer. After the final wash, remove all residual buffer.

-

-

Elution and Analysis:

-

Resuspend the beads in 40 µL of 2X Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute proteins and denature them.

-

Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis.

-

Probe the Western blot with antibodies against the "prey" protein (e.g., anti-BAK) and the "bait" protein (anti-Bfl-1) to confirm the interaction.

-

Protocol 6.2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method quantifies the percentage of cells undergoing apoptosis by detecting the externalization of phosphatidylserine (PS) on the cell surface.

-

Cell Preparation:

-

Induce apoptosis in your cell culture using the desired treatment. Include an untreated negative control and a positive control (e.g., staurosporine treatment).

-

Harvest 1-5 x 105 cells per sample. For adherent cells, collect both floating and trypsinized cells.

-

Wash cells once with 1 mL of cold 1X PBS and centrifuge at 300 x g for 5 minutes.

-

-

Staining:

-

Carefully aspirate the PBS and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).

-

Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, PE) to the cell suspension.

-

Add 5 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells.

-

Analyze the samples on a flow cytometer within one hour.

-

Use unstained and single-stained controls to set up compensation and quadrants.

-

-

Data Interpretation:

-

Annexin V- / PI-: Live, healthy cells.

-

Annexin V+ / PI-: Early apoptotic cells.

-

Annexin V+ / PI+: Late apoptotic or necrotic cells.

-

Annexin V- / PI+: Necrotic cells (due to membrane rupture without PS flipping).

-

Protocol 6.3: Gene Knockdown of Bfl-1 using siRNA

This protocol allows for the transient silencing of the BCL2A1 gene to study the functional consequences of Bfl-1 loss.

-

Cell Seeding:

-

One day before transfection, seed 2 x 105 cells per well in a 6-well plate using 2 mL of antibiotic-free growth medium. Cells should be 60-80% confluent at the time of transfection.

-

-

Preparation of siRNA-Lipid Complexes:

-

Solution A: In a microfuge tube, dilute 20-80 pmol of Bfl-1 siRNA (or a non-targeting control siRNA) into 100 µL of serum-free medium (e.g., Opti-MEM).

-

Solution B: In a separate tube, dilute 2-8 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of serum-free medium. Incubate for 5 minutes at room temperature.

-

Combine Solution A and Solution B. Mix gently by pipetting and incubate for 20-30 minutes at room temperature to allow complexes to form.

-

-

Transfection:

-

Add the 200 µL siRNA-lipid complex mixture drop-wise to the cells in the 6-well plate. Gently swirl the plate to ensure even distribution.

-

Incubate the cells at 37°C in a CO2 incubator.

-

-

Post-Transfection Analysis:

-

After 24-72 hours post-transfection, harvest the cells. The optimal time should be determined empirically.

-

Analyze Bfl-1 knockdown efficiency by subjecting a portion of the cells to qRT-PCR (for mRNA levels) or Western blotting (for protein levels).

-

Use the remaining cells for functional assays, such as treating them with an apoptotic stimulus and measuring cell death via the Annexin V/PI protocol to determine if Bfl-1 knockdown sensitizes the cells to apoptosis.

-

Conclusion and Future Directions

Bfl-1 has emerged from relative obscurity to be recognized as a pivotal pro-survival protein and a key factor in cancer's resistance to apoptosis. Its mechanism of action, centered on the sequestration of pro-apoptotic BH3-only proteins and effectors like BAK, makes it a critical node in the cell death regulatory network. The frequent overexpression of Bfl-1 in diverse malignancies and its clear role in conferring resistance to both conventional and targeted therapies highlight its importance as a therapeutic target.

The development of direct Bfl-1 inhibitors, particularly covalent small molecules targeting the unique C55 residue, represents a promising frontier in cancer therapy. Such agents could be used as monotherapies in Bfl-1-dependent cancers or, perhaps more powerfully, in combination with other agents like the Bcl-2 inhibitor Venetoclax to overcome or prevent the development of drug resistance. Continued research into the complex regulation of Bfl-1 and the development of robust, selective inhibitors will be essential to translate our understanding of this key survival protein into tangible clinical benefits for patients.

References

- 1. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BCL2-related protein A1 - Wikipedia [en.wikipedia.org]

- 3. BCL2A1 BCL2 related protein A1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Transcript-Level Dysregulation of BCL2 Family Genes in Acute Myeloblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Upregulation of Bcl-x and Bfl-1 as a potential mechanism of chemoresistance, which can be overcome by NF-kappaB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A1/Bfl-1 in leukocyte development and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal Structures of Anti-Apoptotic BFL-1 and its Complex with a Covalent Stapled Peptide Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. Frontiers | Structural Details of BH3 Motifs and BH3-Mediated Interactions: an Updated Perspective [frontiersin.org]

- 11. Structural basis of the specificity and interaction mechanism of Bmf binding to pro-survival Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hBfl-1/hNOXA Interaction Studies Provide New Insights on the Role of Bfl-1 in Cancer Cell Resistance and for the Design of Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A survey of the anti-apoptotic Bcl-2 subfamily expression in cancer types provides a platform to predict the efficacy of Bcl-2 antagonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Expression of Bfl-1 in normal and tumor tissues: Bfl-1 overexpression in cancer is attributable to its preferential expression in infiltrating inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Novel Peptidic Agents for Targeting Chemoresistant Anti-Apoptotic Bfl-1 | MIT Technology Licensing Office [tlo.mit.edu]

An In-depth Technical Guide to Bfl-1 Signaling Pathway Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bcl-2-related protein A1 (Bcl2a1), commonly known as B-cell lymphoma-1 (Bfl-1), is a pro-survival member of the B-cell lymphoma-2 (Bcl-2) protein family.[1] These proteins are central regulators of the intrinsic apoptotic pathway, a critical process for tissue homeostasis and elimination of damaged or unwanted cells.[1] Bfl-1, like its anti-apoptotic counterparts (Bcl-2, Bcl-xL, Mcl-1, and Bcl-w), functions by inhibiting the pro-apoptotic members of the family, thereby preventing the permeabilization of the outer mitochondrial membrane and the subsequent cascade of events leading to cell death.[2]

The expression of Bfl-1 is tightly regulated and often induced by inflammatory signals and cell survival factors. Notably, its upregulation is a hallmark of various malignancies, including hematopoietic cancers like chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL), as well as solid tumors such as melanoma.[1][3] This overexpression contributes significantly to tumor cell survival, chemoresistance, and poor prognosis, making Bfl-1 an increasingly important and attractive target for novel anti-cancer therapies.[1][3] This guide provides a detailed overview of the Bfl-1 signaling pathway, its key molecular interactions, quantitative binding data, and the experimental protocols used to investigate these processes.

Bfl-1 Structure and Anti-Apoptotic Function

Human Bfl-1 shares the four conserved Bcl-2 homology (BH) domains (BH1, BH2, BH3, and BH4) with other pro-survival Bcl-2 family members.[1] Structurally, the protein is composed of several α-helices, where the BH1, BH2, and BH3 domains fold together to form a hydrophobic surface groove.[2] This groove is the critical functional site, acting as a receptor for the BH3 domain of pro-apoptotic proteins.[2]

The primary anti-apoptotic mechanism of Bfl-1 is to sequester and neutralize pro-apoptotic Bcl-2 family members. This occurs through two main modes of interaction:

-

Inhibition of BH3-only "Sensitizer" and "Activator" Proteins: Bfl-1 binds to the BH3 domain of "activator" proteins like truncated BID (tBid), BIM, and PUMA, and "sensitizer" proteins like NOXA, preventing them from either directly activating the effector proteins or from neutralizing other pro-survival proteins.[1][4]

-

Direct Inhibition of Effector Proteins: Bfl-1 can directly bind to and sequester the pro-apoptotic effector protein BAK, and to a lesser extent BAX, preventing their oligomerization and the subsequent formation of pores in the outer mitochondrial membrane.[1][5]

A unique feature of Bfl-1 is a surface-exposed cysteine residue (C55) within its BH3-binding groove, which is not present in other Bcl-2 family proteins. This residue can form covalent bonds with specific interaction partners and has become a key target for the development of selective Bfl-1 inhibitors.[6]

The Bfl-1 Signaling Pathway

The expression and activity of Bfl-1 are controlled by a network of upstream signaling pathways and its function is executed through direct interactions with downstream pro-apoptotic proteins.

Upstream Regulation of Bfl-1 Expression

Several transcription factors and signaling cascades converge to regulate the expression of the BCL2A1 gene:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This is a primary and direct transcriptional regulator of Bfl-1. Pro-inflammatory cytokines and other stimuli that activate the NF-κB pathway lead to a rapid upregulation of Bfl-1 expression, providing a potent survival signal.[3][5]

-

WT1 (Wilms' Tumor-1): This transcription factor, often overexpressed in acute myeloid leukemia (AML), directly binds to the BCL2A1 promoter to drive Bfl-1 expression, contributing to poor prognosis.

-

MITF (Melanoma-associated Transcription Factor): In melanoma, the oncogenic transcription factor MITF directly regulates BCL2A1 amplification, linking it to therapeutic resistance.[1]

Downstream Interactions and Apoptosis Inhibition

Once expressed, Bfl-1 inhibits apoptosis by binding to its pro-apoptotic targets. The balance between Bfl-1 and its binding partners dictates the cell's fate.

dot

Caption: Bfl-1 signaling pathway: Upstream regulators drive Bfl-1 expression, which then inhibits apoptosis by sequestering downstream pro-apoptotic proteins.

Quantitative Data: Bfl-1 Binding Interactions

The affinity of Bfl-1 for its various binding partners is crucial for its biological function. These interactions are typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating tighter binding. The following table summarizes key binding affinities derived from in vitro assays, primarily fluorescence polarization.

| Bfl-1 Binding Partner | BH3 Peptide/Protein | Assay Type | Affinity (Kd / Ki) | Reference |

| BIM | BIM BH3 Peptide | Fluorescence Polarization | ~50 nM | [7] |

| PUMA | PUMA BH3 Peptide | Fluorescence Polarization | ~50 nM | [4][7] |

| BID | BID BH3 Peptide | Fluorescence Polarization | ~50 nM | [7] |

| NOXA | Human NOXA BH3 Peptide | Biochemical Assays | High Affinity (Potent) | [6] |

| BAK | BAK BH3 Peptide | Surface Plasmon Resonance | 260 nM | [8] |

| Designed Peptide (FS2) | Engineered PUMA BH3 | Fluorescence Polarization | 1.1 nM | [4] |

Note: Binding affinities can vary based on the specific assay conditions, protein constructs, and peptide sequences used. The values presented are representative of published data.

Experimental Protocols

Investigating the Bfl-1 signaling pathway requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments used to characterize Bfl-1 protein-protein interactions.

Co-Immunoprecipitation (Co-IP) to Detect In-Cell Interactions

Co-IP is used to determine if two proteins interact within the cell. An antibody against a "bait" protein (e.g., Bfl-1) is used to pull it down from a cell lysate, and the precipitate is then probed for the presence of a "prey" protein (e.g., BAK).

dot

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

Methodology:

-

Cell Lysis:

-

Culture cells to ~80-90% confluency.

-

Harvest cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in 1 mL of ice-cold, non-denaturing IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (lysate) to a new pre-chilled tube.

-

-

Pre-Clearing:

-

To reduce non-specific binding, add 20 µL of Protein A/G bead slurry and 1 µg of a non-specific control IgG (e.g., rabbit IgG) to the cell lysate.

-

Incubate with gentle rotation for 1 hour at 4°C.

-

Pellet the beads by centrifugation (1,000 x g for 1 min at 4°C) and transfer the supernatant to a fresh tube.

-

-

Immunoprecipitation:

-

Add 2-5 µg of the primary antibody against the bait protein (e.g., anti-Bfl-1) to the pre-cleared lysate.

-

Incubate with gentle rotation for 4 hours to overnight at 4°C to allow antibody-antigen complexes to form.

-

-

Complex Capture:

-

Add 30 µL of pre-washed Protein A/G bead slurry to the lysate-antibody mixture.

-

Incubate with gentle rotation for 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation (1,000 x g for 1 min at 4°C).

-

Discard the supernatant and wash the beads three times with 500 µL of cold IP Lysis Buffer. After the final wash, carefully remove all supernatant.

-

-

Elution:

-

Resuspend the bead pellet in 40 µL of 2X Laemmli sample buffer.

-

Boil the sample at 95-100°C for 5-10 minutes to dissociate the immunocomplexes from the beads.

-

Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.

-

-

Analysis:

-

Resolve the eluted proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane and perform a Western blot using an antibody against the expected prey protein (e.g., anti-BAK).

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, homogeneous assay ideal for high-throughput screening of inhibitors that disrupt protein-protein interactions. It measures the transfer of energy between a donor fluorophore (e.g., Terbium) and an acceptor fluorophore when they are in close proximity.

dot

Caption: Workflow for a TR-FRET based inhibitor screening assay.

Methodology:

-

Reagent Preparation:

-

Prepare a 3X Assay Buffer (e.g., Tris-based buffer, pH 7.5, with NaCl, DTT, and a non-ionic detergent).

-

Use recombinant His-tagged Bfl-1 protein.

-

Use a biotinylated or dye-labeled BH3 peptide ligand (e.g., BIM-BH3).

-

Use a Terbium (Tb)-conjugated anti-His antibody (donor) and a dye-labeled streptavidin (acceptor).

-

-

Assay Protocol (384-well plate format):

-

Add 2 µL of test inhibitor compound or vehicle (DMSO) to each well.

-

Prepare a master mix containing His-Bfl-1 and the acceptor-labeled BH3 peptide in 1X Assay Buffer. Add 10 µL of this mix to each well.

-

Prepare a solution of the Tb-labeled donor antibody in 1X Assay Buffer. Add 10 µL to each well. The final reaction volume is 22 µL.

-

Incubate the plate at room temperature for 2 hours, protected from light.

-

-

Fluorescence Reading:

-

Read the plate on a TR-FRET compatible microplate reader.

-

Excite the Terbium donor at ~340 nm.

-

Measure emission at two wavelengths: ~620 nm (donor emission) and ~665 nm (acceptor emission after FRET). A time delay (e.g., 100 µs) is used to reduce background fluorescence.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).

-

Inhibition is observed as a decrease in the FRET ratio.

-

Plot the FRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates, kon and koff) and affinity (Kd) of a bimolecular interaction.

dot

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Methodology:

-

Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5 dextran chip).

-

Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the ligand (recombinant Bfl-1 protein) at a concentration of 10-50 µg/mL in a low pH buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.

-

Covalently couple the ligand to the surface.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine. A reference flow cell should be prepared similarly but without the ligand.

-

-

Analyte Binding Analysis:

-

Prepare a series of dilutions of the analyte (e.g., a purified BH3 peptide) in a suitable running buffer (e.g., HBS-EP+).

-

Inject the analyte solutions sequentially, from lowest to highest concentration, over both the ligand and reference flow cells. Each injection consists of three phases:

-

Association: Analyte flows over the surface, and binding is monitored as an increase in response units (RU).

-

Dissociation: Running buffer flows over the surface, and the dissociation of the analyte is monitored as a decrease in RU.

-

Regeneration: A short pulse of a harsh solution (e.g., low pH glycine or high salt) is injected to remove all bound analyte, preparing the surface for the next cycle.

-

-

-

Data Analysis:

-

Subtract the signal from the reference flow cell from the ligand flow cell signal to correct for bulk refractive index changes.

-

The resulting sensorgrams (RU vs. time) are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

-

This fitting process yields the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff / kon).

-

Conclusion

Bfl-1 is a critical pro-survival protein whose signaling pathway is central to the survival of many cancer cells. Its upregulation via pathways like NF-κB and its subsequent neutralization of pro-apoptotic proteins like BAK, BIM, and PUMA make it a formidable driver of therapeutic resistance. Understanding the intricate details of these interactions, supported by quantitative binding data and robust experimental methodologies, is paramount for the development of effective targeted therapies. The protocols and data presented in this guide offer a framework for researchers to investigate the Bfl-1 pathway and contribute to the design of novel inhibitors that can restore the natural process of apoptosis in cancer cells.

References

- 1. embopress.org [embopress.org]

- 2. researchgate.net [researchgate.net]

- 3. Structural Details of BH3 Motifs and BH3-Mediated Interactions: an Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epistatic mutations in PUMA BH3 drive an alternate binding mode to potently and selectively inhibit anti-apoptotic Bfl-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hBfl-1/hNOXA Interaction Studies Provide New Insights on the Role of Bfl-1 in Cancer Cell Resistance and for the Design of Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptide ligands for pro-survival protein Bfl-1 from computationally guided library screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transient binding of an activator BH3 domain to the Bak BH3-binding groove initiates Bak oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

Bfl-1-IN-1 Target Protein Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-cell lymphoma/leukemia-2 (Bcl-2) family proteins are central regulators of the intrinsic apoptotic pathway, a critical process in cellular homeostasis and a key target in cancer therapy. This family is comprised of both pro-apoptotic and anti-apoptotic members. Bfl-1 (Bcl-2-related protein A1) is an anti-apoptotic member of the Bcl-2 family that has emerged as a significant factor in the survival and therapeutic resistance of various cancers.[1][2] Overexpression of Bfl-1 is observed in numerous hematological and solid tumors, where it sequesters pro-apoptotic proteins, thereby preventing the initiation of programmed cell death.[1][3] This guide provides an in-depth technical overview of the interaction between Bfl-1 and its inhibitors, with a focus on the principles guiding the development of compounds like Bfl-1-IN-1.

The Bfl-1 Protein and its Pro-Survival Function

Bfl-1, encoded by the BCL2A1 gene, is a key pro-survival protein that inhibits apoptosis.[1][4] Its expression is often upregulated in cancer cells, contributing to tumorigenesis and resistance to conventional chemotherapies and targeted agents like the Bcl-2 inhibitor venetoclax.[1][2] Bfl-1 exerts its anti-apoptotic function by binding to and sequestering the BH3 (Bcl-2 Homology 3) domains of pro-apoptotic "BH3-only" proteins and effector proteins.

Key Interaction Partners of Bfl-1:

-

BH3-only proteins: BIM, PUMA, NOXA, BIK, BID, and HRK[1]

-

Pro-apoptotic effector proteins: BAK and, to a lesser extent, BAX[1]

By sequestering these pro-apoptotic partners, Bfl-1 prevents the downstream activation of BAX and BAK, which are responsible for mitochondrial outer membrane permeabilization (MOMP), a point of no return in the intrinsic apoptotic cascade.

Bfl-1 Signaling Pathways

Bfl-1 is integrated into crucial cellular signaling pathways that control cell survival and death. Its expression is notably regulated by the NF-κB (nuclear factor-kappa B) signaling pathway, which is frequently activated in cancer cells, providing a direct link between oncogenic signaling and apoptosis evasion.[5][6]

Mechanism of Action of Bfl-1 Inhibitors

The therapeutic strategy to counteract the pro-survival function of Bfl-1 involves the development of small molecule inhibitors that bind to the BH3-binding groove of Bfl-1, thereby preventing the sequestration of pro-apoptotic proteins. A key breakthrough in the development of selective Bfl-1 inhibitors was the identification of a unique cysteine residue (Cys55) within its BH3-binding groove, which is not present in other Bcl-2 family members.[2][7] This has enabled the design of covalent inhibitors that form a specific and durable bond with Cys55.

This compound and similar covalent inhibitors function by:

-

Binding to the BH3 Groove: The inhibitor occupies the hydrophobic groove on the surface of Bfl-1 that is responsible for binding the α-helical BH3 domains of pro-apoptotic proteins.

-

Covalent Modification: A reactive group on the inhibitor, such as a cyano-acrylamide, forms a covalent bond with the thiol group of Cys55 in Bfl-1.[3][8] This covalent interaction provides high potency and selectivity.

-

Release of Pro-apoptotic Proteins: By blocking the BH3-binding groove, the inhibitor prevents Bfl-1 from sequestering pro-apoptotic proteins like BIM, PUMA, and NOXA.

-

Induction of Apoptosis: The liberated pro-apoptotic proteins are then free to activate BAX and BAK, leading to MOMP and subsequent execution of apoptosis.

Quantitative Data on Bfl-1 Inhibitors

The development of Bfl-1 inhibitors has yielded compounds with high potency and selectivity. The following table summarizes key quantitative data for representative covalent Bfl-1 inhibitors.

| Parameter | Value | Method | Reference |

| Biochemical Potency | |||

| kinact/KI | 4600 M-1s-1 | Enzyme Kinetics | [9] |

| KI | 1.4 µM | Mass Spectrometry | [3] |

| Cellular Activity | |||

| Caspase Activation | <1 µM | Caspase-Glo Assay | [9][10] |

| Selectivity | |||

| Mcl-1, Bcl-2, Bcl-xL IC50 | >100 µM | Biochemical Assays | [3] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of Bfl-1 inhibitors. Below are representative protocols for key experiments.

Fluorescence Polarization (FP) Binding Assay

Objective: To determine the binding affinity of an inhibitor to Bfl-1.

Principle: This assay measures the change in polarization of a fluorescently labeled BH3 peptide upon binding to Bfl-1. Small, unbound peptides tumble rapidly, resulting in low polarization. When bound to the larger Bfl-1 protein, the tumbling is slower, leading to an increase in polarization. An inhibitor will compete with the fluorescent peptide for binding to Bfl-1, causing a decrease in polarization.

Protocol:

-

Reagents:

-

Recombinant human Bfl-1 protein

-

Fluorescently labeled BH3 peptide (e.g., FITC-BIM BH3)

-

Assay buffer (e.g., PBS, 0.01% Tween-20)

-

Test inhibitor at various concentrations

-

-

Procedure:

-

Prepare a solution of Bfl-1 protein and the fluorescently labeled BH3 peptide in the assay buffer.

-

Add serial dilutions of the test inhibitor to the wells of a microplate.

-

Add the Bfl-1/fluorescent peptide mixture to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader.

-

Plot the polarization values against the inhibitor concentration and fit the data to a suitable binding model to determine the IC50 or Ki value.

-

Intact Mass Spectrometry for Covalent Modification

Objective: To confirm the covalent binding of an inhibitor to Bfl-1.

Principle: Mass spectrometry is used to measure the precise molecular weight of the Bfl-1 protein before and after incubation with a covalent inhibitor. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.

Protocol:

-

Reagents:

-

Recombinant human Bfl-1 protein

-

Covalent inhibitor

-

Reaction buffer (e.g., PBS)

-

-

Procedure:

-

Incubate a known concentration of Bfl-1 protein with an excess of the covalent inhibitor in the reaction buffer.

-

Incubate for a sufficient time to allow for the covalent reaction to occur.

-

Desalt the protein-inhibitor complex to remove unbound inhibitor and buffer components.

-

Analyze the sample using an electrospray ionization mass spectrometer (ESI-MS).

-

Deconvolute the resulting mass spectrum to determine the intact mass of the protein.

-

Compare the mass of the inhibitor-treated Bfl-1 with that of the untreated protein to confirm the mass increase corresponding to the inhibitor's molecular weight.

-

Caspase-Glo® 3/7 Assay

Objective: To measure the induction of apoptosis in cells treated with a Bfl-1 inhibitor.

Principle: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic caspase-3/7 substrate which, when cleaved by active caspases, generates a luminescent signal that is proportional to the amount of caspase activity.

Protocol:

-

Reagents:

-

Cancer cell line known to be dependent on Bfl-1 for survival

-

Cell culture medium and supplements

-

Test inhibitor at various concentrations

-

Caspase-Glo® 3/7 Reagent

-

-

Procedure:

-

Seed the cells in a white-walled multi-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test inhibitor or vehicle control.

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent to each well.

-

Mix gently and incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a plate-reading luminometer.

-

Plot the luminescence signal against the inhibitor concentration to determine the EC50 for caspase activation.

-

Conclusion

Bfl-1 is a critical anti-apoptotic protein and a high-value target in oncology. The development of selective Bfl-1 inhibitors, particularly those employing a covalent mechanism of action, represents a promising therapeutic strategy to overcome cancer cell survival and resistance. The technical approaches outlined in this guide provide a framework for the continued discovery and characterization of novel Bfl-1-targeted therapies. The ability to specifically inhibit Bfl-1 holds the potential to resensitize tumors to existing treatments and offer new hope for patients with cancers dependent on this pro-survival protein.

References

- 1. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting BFL-1 Reactivates Cancer Cell Death - Innovations [innovations.dana-farber.org]

- 3. Identification and Evaluation of Reversible Covalent Binders to Cys55 of Bfl-1 from a DNA-Encoded Chemical Library Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Crystal Structures of Anti-Apoptotic BFL-1 and its Complex with a Covalent Stapled Peptide Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structure-Based Optimization of a Series of Covalent, Cell Active Bfl-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Efficacy of Bfl-1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary efficacy of emerging small-molecule inhibitors targeting the anti-apoptotic protein B-cell lymphoma/leukemia-1 (Bfl-1). Bfl-1, a member of the Bcl-2 family, is a key regulator of apoptosis and its overexpression is implicated in the survival of various cancer cells and resistance to chemotherapy. This document summarizes key quantitative data, details experimental methodologies for assessing inhibitor efficacy, and visualizes the underlying biological pathways and experimental workflows. The information presented is intended to aid researchers and professionals in the field of drug development in understanding and evaluating the potential of Bfl-1 as a therapeutic target.

Data Presentation: In Vitro Efficacy of Bfl-1 Inhibitors

The development of direct Bfl-1 inhibitors is an active area of research. Two notable examples of covalent inhibitors that target a unique cysteine residue (C55) within the BH3-binding groove of Bfl-1 are ZH97 and 4E14.[1][2] Their preliminary efficacy data from in vitro studies are summarized below.

| Inhibitor | Assay Type | Cell Line / System | Endpoint | Value | Reference |

| ZH97 | Cell Growth Inhibition | U937 (Histiocytic lymphoma) | IC50 | 2.8 µM | [1] |

| Cell Growth Inhibition | Kasumi-1 (Acute myeloid leukemia) | IC50 | 5.5 µM | [1] | |

| Cell Growth Inhibition | K562 (Chronic myelogenous leukemia) | IC50 | 7.7 µM | [1] | |

| Cell Growth Inhibition | MM.1S (Multiple myeloma) | IC50 | 6.8 µM | [1] | |

| Cell Growth Inhibition | MV4-11 (Acute myeloid leukemia) | IC50 | 3.9 µM | [1] | |

| 4E14 | Fluorescence Polarization | FITC-BID BH3 / BFL-1ΔC C4S/C19S | IC50 | 1.3 µM | [1][3] |

Mechanism of Action of Covalent Bfl-1 Inhibitors

Covalent inhibitors like ZH97 and 4E14 exert their pro-apoptotic effects by specifically targeting and modifying the C55 residue within the BH3-binding groove of Bfl-1.[1][2] This covalent modification irreversibly blocks the ability of Bfl-1 to sequester pro-apoptotic BH3-only proteins such as BID and PUMA.[2] The release of these pro-apoptotic activators leads to the activation of effector proteins BAX and BAK, resulting in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and subsequent activation of the caspase cascade, ultimately leading to apoptosis.[2]

Experimental Protocols

Fluorescence Polarization (FP) Assay for Bfl-1/BH3 Interaction

This assay quantitatively measures the ability of a test compound to disrupt the interaction between Bfl-1 and a fluorescently labeled BH3 domain peptide (e.g., from the BID protein).

Principle: A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Bfl-1 protein, its tumbling is restricted, leading to a high polarization value. An inhibitor that displaces the fluorescent peptide will cause a decrease in polarization.

Protocol (adapted from Harvey et al., 2020[3]):

-

Reagents and Buffers:

-

Recombinant BFL-1ΔC C4S/C19S protein.

-

FITC-labeled BID BH3 peptide.

-

Assay Buffer: 50 mM Tris pH 8, 100 mM NaCl.

-

Test compound (e.g., 4E14) serially diluted.

-

-

Procedure:

-

Incubate 1 µM of the BFL-1 construct with a 25-fold molar excess of the test compound for 1 hour at room temperature.

-

Perform serial dilutions of the protein-compound mixture in the assay buffer.

-

Add 60 nM of the FITC-labeled peptide to each dilution.

-

Incubate at room temperature until equilibrium is reached.

-

Measure fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

Plot the change in fluorescence polarization against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the EC50 value.[3]

-

Mitochondrial Cytochrome c Release Assay

This cell-free assay assesses the ability of an inhibitor to overcome Bfl-1's suppression of BAX-mediated mitochondrial apoptosis.

Principle: In isolated mitochondria, the pro-apoptotic protein BAX can induce the release of cytochrome c. This release is inhibited by anti-apoptotic proteins like Bfl-1. A successful Bfl-1 inhibitor will restore the ability of BAX to release cytochrome c in the presence of Bfl-1.

Protocol (adapted from Harvey et al., 2020[3]):

-

Reagents and Buffers:

-

Isolated liver mitochondria.

-

Recombinant BAX and tBID proteins.

-

Recombinant BFL-1ΔC construct.

-

Test compound (e.g., 4E14).

-

Experimental Buffer: 200 mM mannitol, 68 mM sucrose, 10 mM HEPES-KOH pH 7.4, 110 mM KCl, 1 mM EDTA, protease inhibitors.

-

-

Procedure:

-

Incubate the BFL-1 construct with the test compound (5:1 molar ratio) or vehicle for 1 hour.

-

Remove excess compound using a desalting column.

-

Incubate mitochondria (1 mg/mL) with recombinant BAX (100 nM) in the presence or absence of tBID (40 nM) and the pre-incubated Bfl-1 protein (1 µM) for 45 minutes at room temperature.

-

Separate the mitochondrial pellet and the supernatant by centrifugation.

-

Quantify the amount of cytochrome c in the supernatant using a colorimetric ELISA assay.

-

Cellular Apoptosis Assay using Annexin V/Propidium Iodide Staining

This cell-based assay is used to detect and quantify apoptosis in cells treated with a Bfl-1 inhibitor.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.

Protocol (General):

-

Cell Culture and Treatment:

-

Culture Bfl-1-dependent cancer cell lines (e.g., U937, SUDHL1).

-

Treat cells with varying concentrations of the Bfl-1 inhibitor for a specified time (e.g., 24-48 hours). Include untreated and vehicle-treated controls.

-

-

Staining:

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Live cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be positive for Annexin V and negative for PI.

-

Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

-

Concluding Remarks

The preliminary data on covalent Bfl-1 inhibitors such as ZH97 and 4E14 are promising, demonstrating their ability to disrupt the anti-apoptotic function of Bfl-1 and induce cell death in cancer cell lines. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of novel Bfl-1 inhibitors. Further in vivo studies are necessary to establish the therapeutic potential of these compounds. The continued exploration of Bfl-1 as a therapeutic target holds significant promise for the development of new anti-cancer agents, particularly for malignancies that have developed resistance to other therapies.

References

Methodological & Application

Application Notes and Protocols: Bfl-1-IN-1 In Vitro Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-cell lymphoma/leukemia-1 (Bcl-1) related protein A1 (Bfl-1), also known as BCL2A1, is a member of the anti-apoptotic Bcl-2 family of proteins.[1][2] These proteins are crucial regulators of the intrinsic apoptosis pathway, a programmed cell death mechanism essential for tissue homeostasis.[1][3] In healthy cells, anti-apoptotic proteins like Bfl-1 prevent apoptosis by sequestering pro-apoptotic proteins such as Bax and Bak.[3] However, in many cancers, the overexpression of Bfl-1 allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to chemotherapy.[1][2] This makes Bfl-1 a compelling target for the development of novel anti-cancer therapies.[4][5]

Bfl-1-IN-1 is a representative small molecule inhibitor designed to target Bfl-1. By binding to the BH3-binding groove of Bfl-1, it disrupts the interaction between Bfl-1 and pro-apoptotic proteins, thereby reactivating the apoptotic cascade in cancer cells.[6] These application notes provide a detailed protocol for an in vitro cell-based assay to evaluate the efficacy of Bfl-1 inhibitors like this compound. The protocol outlines a common method for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of the compound.

Signaling Pathway of Bfl-1 in Apoptosis Regulation

The intrinsic pathway of apoptosis is initiated by cellular stresses such as DNA damage or growth factor withdrawal.[1] This leads to the activation of pro-apoptotic "BH3-only" proteins, which in turn activate the effector proteins BAX and BAK.[1] Activated BAX and BAK oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[3] This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol, ultimately leading to caspase activation and cell death.[1][7] Anti-apoptotic proteins like Bfl-1 prevent this by binding to and sequestering pro-apoptotic BH3-only proteins and activated BAX/BAK, thus inhibiting MOMP.[3] Bfl-1 inhibitors block this protective function, allowing apoptosis to proceed.

Caption: Role of Bfl-1 in the intrinsic apoptosis pathway and the mechanism of its inhibition.

Experimental Protocol: Cell Viability Assay

This protocol describes a cell viability assay using a resazurin-based reagent to determine the cytotoxic effects of this compound on a cancer cell line that is dependent on Bfl-1 for survival.

Materials:

-

Bfl-1 dependent cancer cell line (e.g., a diffuse large B-cell lymphoma (DLBCL) line with high BCL2A1 expression)[8]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound (dissolved in DMSO to a stock concentration of 10 mM)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Resazurin-based cell viability reagent (e.g., CellTiter-Blue®, alamarBlue®)

-

96-well clear-bottom, opaque-walled microplates (for fluorescence readings)[9]

-

Multichannel pipette

-

Plate reader capable of measuring fluorescence (Excitation ~560 nm, Emission ~590 nm)

Procedure:

-

Cell Seeding: a. Culture Bfl-1 dependent cells in T-75 flasks until they reach approximately 80% confluency. b. Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells. c. Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). d. Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL. e. Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. f. Include wells with medium only to serve as a background control.[9] g. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to adhere.

-

Compound Treatment: a. Prepare a serial dilution of this compound in complete cell culture medium. A common concentration range to test is from 0.01 µM to 100 µM. b. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. c. After the 24-hour incubation, carefully remove the medium from the wells. d. Add 100 µL of the prepared compound dilutions to the respective wells in triplicate. e. Incubate the plate for an additional 48 to 72 hours at 37°C and 5% CO2.

-

Cell Viability Measurement: a. After the treatment period, add 20 µL of the resazurin-based reagent to each well, including the background control wells.[9] b. Incubate the plate for 1 to 4 hours at 37°C, protected from light.[9] The incubation time may need to be optimized based on the cell line's metabolic activity. c. Measure the fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Data Analysis: a. Subtract the average fluorescence of the medium-only background wells from all other wells. b. Normalize the data by setting the average fluorescence of the vehicle-treated cells to 100% viability. c. Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. d. Plot the percentage of cell viability against the log of the this compound concentration. e. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Experimental Workflow

Caption: Step-by-step workflow for the in vitro cell-based viability assay.

Data Presentation

The efficacy of Bfl-1 inhibitors is typically quantified by their IC50 values, which represent the concentration of the inhibitor required to reduce cell viability by 50%. The table below summarizes representative IC50 values for Bfl-1 inhibiting compounds against various cancer cell lines, as found in the literature. Note that specific values for a compound designated "this compound" are not consistently reported; therefore, data for other characterized Bfl-1 inhibitors are presented as examples.

| Compound Type | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Small Molecule Inhibitor | HCT-116 | Colorectal Carcinoma | 22.4 | [10] |

| Small Molecule Inhibitor | PC-3 | Pancreatic Cancer | 10 - 50 | [10] |

| Small Molecule Inhibitor | HepG2 | Hepatocellular Carcinoma | 10 - 50 | [10] |

| Covalent Inhibitor (12) | BFL-1 overexpressing cells | - | Induces apoptosis | [11] |

| Peptide Inhibitor (130E7) | - | - | - | Binds Bfl-1 with nanomolar IC50 in biochemical assays[12] |

Note: The IC50 values can vary depending on the specific compound, cell line, and assay conditions used.

Conclusion

The provided protocol offers a robust framework for the in vitro evaluation of Bfl-1 inhibitors like this compound. By assessing the impact on the viability of Bfl-1-dependent cancer cells, researchers can effectively screen and characterize potential therapeutic candidates. Further experiments, such as mechanism-of-action studies including cytochrome c release assays or BH3 profiling, can provide deeper insights into the specific apoptotic pathways being modulated.[12][13] The continued development of potent and selective Bfl-1 inhibitors holds significant promise for overcoming apoptosis evasion in cancer.

References

- 1. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. A1/Bfl-1 in leukocyte development and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Identification of a Covalent Molecular Inhibitor of Anti-apoptotic BFL-1 by Disulfide Tethering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. ashpublications.org [ashpublications.org]